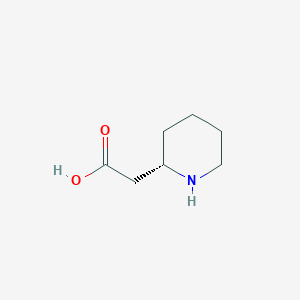

(S)-2-(Piperidin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357575 | |

| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64625-19-0 | |

| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches to the Enantioselective Synthesis of S 2 Piperidin 2 Yl Acetic Acid

Chiral Pool Strategies from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This approach is often cost-effective and provides a reliable way to control stereochemistry.

Derivations from Amino Acids and Related Chiral Building Blocks

L-lysine, a naturally occurring amino acid, serves as a prominent chiral precursor for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid. The synthesis typically involves the cyclization of L-lysine to form the piperidine (B6355638) ring, followed by the introduction and manipulation of the acetic acid side chain. One common strategy involves the diazotization of L-lysine to form 6-amino-2-chlorohexanoic acid, which then undergoes base-induced cyclization. sciencemadness.org Another approach utilizes enzymatic methods, such as the use of L-lysine cyclodeaminase, to directly form the piperidine ring structure from L-lysine. researchgate.netacs.org The resulting (S)-pipecolic acid can then be homologated to the target molecule.

For instance, the conversion of L-lysine to (S)-pipecolic acid can be achieved with high efficiency using enzymatic methods. tandfonline.com The subsequent homologation, for example, via an Arndt-Eistert reaction or by building a two-carbon extension from the carboxylic acid, would lead to the desired this compound.

Table 1: Synthesis from Amino Acid Precursors

| Precursor | Key Transformation | Reagents/Enzymes | Typical Yield | Typical Enantiomeric Excess |

|---|---|---|---|---|

| L-Lysine | Enzymatic Cyclization | L-lysine cyclodeaminase | >90% | >99% ee |

| L-Lysine | Chemical Cyclization | NaNO₂, HCl; then base | Moderate | High (retention of stereochemistry) |

| (S)-Pipecolic Acid | Homologation (e.g., Arndt-Eistert) | SOCl₂, CH₂N₂; then Ag₂O, H₂O | Good | High |

Stereocontrolled Transformations of Natural Piperidine Alkaloids

Natural piperidine alkaloids, which already possess the core piperidine scaffold with defined stereochemistry, can be strategically modified to yield this compound. Alkaloids such as (S)-pelletierine, which has a propanone side chain at the C-2 position, are attractive starting points. The side chain of pelletierine (B1199966) can be chemically altered to an acetic acid moiety through a series of transformations.

A plausible synthetic sequence could involve a haloform reaction or a Baeyer-Villiger oxidation of the ketone in the side chain to introduce a carboxylic acid or an ester, which can then be hydrolyzed. The stereochemical integrity at the C-2 position is generally maintained throughout these transformations.

Table 2: Synthesis from Natural Piperidine Alkaloids

| Precursor | Key Transformation | Reagents | Expected Yield | Expected Enantiomeric Purity |

|---|---|---|---|---|

| (S)-Pelletierine | Side-chain oxidation | 1. Br₂, NaOH (Haloform) 2. H₃O⁺ | Moderate | High (retention of stereochemistry) |

| (S)-Pelletierine | Baeyer-Villiger oxidation | m-CPBA | Good | High (retention of stereochemistry) |

Asymmetric Catalysis Methodologies

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral starting materials. Various catalytic systems have been developed for the enantioselective synthesis of piperidine derivatives.

Organocatalytic Enantioselective Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a versatile tool in asymmetric synthesis. The asymmetric Mannich reaction is a particularly relevant organocatalytic method for the synthesis of precursors to this compound. mun.caru.nl In this approach, a chiral amine catalyst, such as a proline derivative, activates a ketone or aldehyde to form a chiral enamine, which then reacts with an imine. The resulting Mannich adduct can be further elaborated to the target molecule. For instance, the reaction of an appropriate aldehyde with an imine derived from glyoxylate (B1226380) could provide a direct route to the piperidine-2-acetic acid skeleton.

Table 3: Organocatalytic Synthesis

| Reaction Type | Catalyst | Substrates | Typical Yield | Typical Enantiomeric Excess |

|---|---|---|---|---|

| Asymmetric Mannich Reaction | Proline derivatives | Aldehyde, Imine | Good to High | >90% ee |

| Michael Addition | Chiral Thiourea Catalysts | α,β-Unsaturated ester, Malonate derivative | High | High |

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides highly efficient and selective methods for the synthesis of chiral piperidines. A prominent example is the rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives. wiley-vch.dersc.org A suitably substituted pyridine, such as a pyridine-2-acetic acid ester, can be hydrogenated using a chiral rhodium catalyst, for instance, one bearing a chiral phosphine (B1218219) ligand like BINAP, to yield the corresponding (S)-piperidine derivative with high enantioselectivity. researchgate.netnih.gov

Table 4: Metal-Catalyzed Asymmetric Synthesis

| Reaction Type | Catalyst System | Substrate | Typical Yield | Typical Enantiomeric Excess |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)(chiral phosphine)]BF₄ | Pyridine-2-acetic acid ester | High | >95% ee |

| C-H Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine and diazoacetate | Moderate | Variable |

Biocatalytic Synthesis Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of this compound, biocatalytic approaches can be envisioned, particularly through the kinetic resolution of a racemic mixture. ebrary.netchemrxiv.org

For example, a racemic mixture of 2-(piperidin-2-yl)acetic acid or its ester derivative could be subjected to an enzymatic resolution using a lipase (B570770). ebrary.netchemrxiv.org The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two stereoisomers. Lipases such as Candida antarctica lipase B (CAL-B) are well-known for their efficacy in resolving a wide range of chiral acids and alcohols. ebrary.net

Table 5: Biocatalytic Synthesis

| Reaction Type | Biocatalyst | Substrate | Typical Conversion | Typical Enantiomeric Excess of Product |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution (Esterification) | Lipase (e.g., CAL-B) | Racemic 2-(Piperidin-2-yl)acetic acid | ~50% | >95% ee |

| Enzymatic Kinetic Resolution (Hydrolysis) | Lipase (e.g., Candida rugosa) | Racemic ester of 2-(Piperidin-2-yl)acetic acid | ~50% | >95% ee |

Diastereoselective Synthetic Routes

Diastereoselective strategies offer a powerful means to control the stereochemistry of the final product by utilizing the influence of existing chiral centers within the molecule.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. These auxiliaries are temporarily attached to the substrate to direct the formation of a new stereocenter, after which they are cleaved.

A notable approach involves phenylglycinol-derived chiral bicyclic lactams. nih.govacs.orgresearchgate.netacs.org For instance, the lactam (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine serves as a versatile starting material. nih.govacs.orgacs.orgresearchgate.net This scaffold allows for the stereocontrolled introduction of substituents at various positions on the piperidine ring. The synthesis of diverse piperidine alkaloids such as (R)-coniine and (2R,6S)-dihydropinidine has been demonstrated using this methodology, highlighting its potential for creating specific stereoisomers. acs.orgacs.org

Another class of effective chiral auxiliaries is N-tert-butanesulfinylamides, developed by Ellman. osi.lv These are particularly useful for the asymmetric synthesis of chiral amines. By forming a chiral N-tert-butanesulfinylketimine, diastereoselective reductions can be performed to establish the desired stereocenter. osi.lv

Oxadiazinones have also been explored as chiral auxiliaries, particularly in asymmetric aldol (B89426) and conjugate addition reactions, which are key bond-forming processes in the synthesis of complex molecules. illinoisstate.edu

Table 1: Examples of Chiral Auxiliary-Mediated Transformations

| Chiral Auxiliary Type | Key Reaction | Application Example | Reference |

| Phenylglycinol-derived lactam | Stereoselective alkylation | Synthesis of piperidine alkaloids | nih.gov |

| N-tert-butanesulfinylamide | Diastereoselective reduction of ketimines | Asymmetric synthesis of chiral amines | osi.lv |

| Oxadiazinone | Asymmetric conjugate addition | Synthesis of fragments for medicinal agents | illinoisstate.edu |

Stereoselective Alkylation and Cyclization Reactions

Stereoselective alkylation and cyclization reactions are fundamental to constructing the piperidine ring with the correct stereochemistry. These methods often rely on the intramolecular transformation of a carefully designed acyclic precursor.

Radical cyclization offers a powerful method for forming the piperidine ring. For example, a 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with notable diastereoselectivity. nih.gov Similarly, the cyclization of β-aminoacrylates via radical pathways is an efficient route to (piperidine)acetates. researchgate.net

The aza-Prins cyclization, catalyzed by Lewis acids like aluminum chloride, can convert N-tosyl homoallylamines and carbonyl compounds into trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Gold-catalyzed cyclization of N-homopropargyl amides provides another modern approach. nih.gov This reaction proceeds through a cyclic imidate, which can be reduced in a one-pot process to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This sequence represents a flexible [5+1] cycloaddition strategy for piperidine synthesis. nih.gov

Total Synthesis of Complex Natural Products Incorporating the this compound Moiety

The this compound unit is a key substructure in a range of alkaloids, and its enantioselective synthesis is a critical step in the total synthesis of these natural products. nih.govacs.orgresearchgate.net

The phenylglycinol-derived lactam methodology has been successfully applied to the total synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. nih.govacs.orgacs.org For example, this strategy has enabled the synthesis of the indolizidine alkaloid (-)-indolizidine 209B and the piperidine alkaloid (-)-dihydropinidine. acs.org The versatility of these chiral lactams allows for the controlled introduction of substituents, making them valuable intermediates in the synthesis of complex natural products. researchgate.net

Development of Novel and Scalable Synthetic Pathways

The demand for enantiopure piperidine derivatives in medicinal chemistry necessitates the development of new, efficient, and scalable synthetic routes. acs.org

A modular approach for synthesizing trisubstituted chiral piperidines has been developed, starting from a chiral amino acid. acs.org This method involves a formal [4+2] cyclization, followed by diastereoselective reduction and regioselective ring-opening, allowing for the production of a key piperidine intermediate on a greater than 50-gram scale. acs.org This intermediate can then undergo further functionalization. acs.org

Catalytic asymmetric synthesis provides a highly efficient and atom-economical alternative. The asymmetric hydrogenation of 2-substituted pyridines is a direct method for obtaining enantioenriched 2-substituted piperidines. researchgate.net Furthermore, palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization yields structurally diverse 3-chloropiperidines with excellent enantioselectivities. organic-chemistry.org

Continuous flow reactions are also emerging as a practical and scalable method. The reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow system can produce enantioenriched α-substituted piperidines in high yields and diastereoselectivities within minutes, demonstrating significant potential for large-scale synthesis. organic-chemistry.org

Table 2: Comparison of Novel Synthetic Strategies

| Strategy | Key Features | Advantages | Reference |

| Modular Synthesis | Formal [4+2] cyclization, sequential decarboxylative functionalizations | Scalable (>50 g), high stereoselectivity | acs.org |

| Catalytic Asymmetric Synthesis | Enantioselective hydrogenation, aminochlorination | High efficiency, atom economy, excellent enantioselectivity | organic-chemistry.org, researchgate.net |

| Continuous Flow Reaction | Rapid reaction of sulfinylimines with Grignard reagents | Scalable, short reaction times, high yields | organic-chemistry.org |

Elucidation of Biological Mechanisms and Pharmacological Relevance

In Vitro Biological Target Identification and Validation

The in vitro evaluation of (S)-2-(Piperidin-2-yl)acetic acid is crucial for understanding its direct interactions with biological macromolecules and cellular systems.

Receptor Binding and Activation Profiling

Currently, there is a notable lack of publicly available research specifically detailing the receptor binding and activation profiles of this compound. While the piperidine (B6355638) nucleus is a common feature in many compounds with affinity for various receptors, including those in the central nervous system, direct binding assays on this specific molecule are not extensively reported in the literature. scielo.br

Enzyme Inhibition/Activation Kinetics and Mechanism of Action Studies

Cell-Based Functional Assays and Signaling Pathway Analysis

Cell-based assays provide a more biologically relevant context to assess the functional consequences of a compound's interaction with a cell. nuvisan.com While one source suggests that 2-(Piperidin-2-yl)acetic acid has shown in vitro anticancer activity against a range of cancer cells, specific details regarding the cell lines, assay conditions, and the signaling pathways involved are not extensively described. biosynth.com Further research is needed to validate these preliminary findings and to understand the underlying molecular mechanisms.

In Vivo Pharmacological Efficacy and Mechanistic Investigations

In vivo studies are essential to determine the pharmacological effects of a compound in a whole organism and to investigate its potential therapeutic applications.

Application in Disease-Relevant Animal Models for Target Engagement

There is limited information regarding the application of this compound in disease-relevant animal models to demonstrate target engagement. One report indicates that 2-(Piperidin-2-yl)acetic acid has demonstrated in vivo anticancer activity; however, the specific animal models and the extent of this activity are not detailed. biosynth.com The use of acetic acid to induce experimental colitis in mouse models is a documented method for studying inflammatory bowel disease, but this pertains to acetic acid as an inducing agent rather than the therapeutic application of this compound. mdpi.com

Biomarker Identification and Translational Research

Biomarker identification is a critical component of translational research, bridging the gap between preclinical findings and clinical applications. At present, there is no significant body of research focused on identifying biomarkers associated with the biological effects of this compound. Such studies would be contingent on more extensive in vitro and in vivo characterization of the compound's pharmacological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure. SAR and SPR studies are crucial in understanding how modifications to the this compound scaffold influence its pharmacological effects.

The piperidine ring is a common motif in many neuroactive compounds, and its substitution pattern significantly impacts biological activity. For instance, in the context of GABA uptake inhibitors, modifications to the piperidine ring of related compounds have been extensively studied. While specific SAR data for this compound is limited in publicly available research, general principles can be drawn from analogs.

Introduction of substituents on the piperidine ring can alter the compound's affinity and selectivity for its biological targets. For example, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry at the 3 and 4 positions of the piperidine ring was found to be a critical determinant of potency and selectivity for the dopamine, norepinephrine, and serotonin (B10506) transporters.

Research on other piperidine derivatives, such as those targeting nociceptin (B549756) opioid receptors, has shown that substitutions on the piperidine ring can modulate agonist versus antagonist activity. researchgate.net These findings underscore the importance of the piperidine ring's substitution pattern in defining the pharmacological profile of this class of compounds.

Table 1: Impact of Piperidine Ring Modifications on Biological Activity of Related Piperidine Derivatives

| Modification | Effect on Biological Activity | Compound Class Example |

|---|---|---|

| Stereochemistry at C3 and C4 | Determines selectivity for monoamine transporters | 3,4-disubstituted piperidines |

| N-substitution | Influences affinity for opioid receptors | N-substituted piperidinyl indoles |

| Introduction of unsaturation | Can increase potency | Azaindole-2-piperidine derivatives |

Note: This table is based on data from related piperidine derivatives due to the limited specific information on this compound.

The carboxylic acid group of this compound is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. Its derivatization into esters, amides, or other functional groups can profoundly affect the compound's pharmacokinetic and pharmacodynamic properties.

For instance, in the development of GABA uptake inhibitors, the carboxylic acid is crucial for mimicking the endogenous ligand, GABA. Esterification or amidation of this group in related compounds often leads to a significant decrease or complete loss of activity at GABA transporters. However, such derivatization can be a strategy to create prodrugs, which may improve bioavailability and are later metabolized in vivo to release the active carboxylic acid.

In the context of antimicrobial agents, the derivatization of carboxylic acids in heterocyclic compounds has been shown to modulate their activity spectrum. For example, the conversion of a carboxylic acid to a thioamide has, in some cases, enhanced antifungal activity. nih.gov

Table 2: Influence of Carboxylic Acid Derivatization on the Biological Activity of Related Compounds

| Derivative | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Esters | Decreased GABA uptake inhibition; potential for prodrugs | Masks the key acidic functional group |

| Amides | Generally reduced activity at GABA transporters | Alters hydrogen bonding capacity |

| Thioamides | Potential for enhanced antifungal activity | Modifies electronic and steric properties |

| Bioisosteric replacement (e.g., with tetrazole) | May retain or alter activity depending on the target | Mimics the acidic properties of the carboxylic acid |

Note: This table presents general principles observed in related compounds due to a lack of specific derivatization studies on this compound.

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, which are themselves chiral. For this compound, the (S)-configuration at the C2 position of the piperidine ring is expected to be a critical determinant of its biological activity.

In studies of related GABA uptake inhibitors based on the pyrrolidine-2-acetic acid scaffold, the stereochemistry at the C2 position was found to be crucial for potent inhibition of the GAT-1 transporter. nih.gov Specifically, the (2S)-configuration was favored for GAT-1 inhibition. This suggests that the stereochemistry of this compound would likewise be critical for its interaction with specific transporters or receptors.

The general principle that enantiomers of a drug can have different pharmacological activities, potencies, and even toxicities is well-established. One enantiomer may be active while the other is inactive or may even have undesirable side effects. Therefore, the (R)-enantiomer of 2-(Piperidin-2-yl)acetic acid would be expected to exhibit a different biological profile compared to the (S)-enantiomer.

Exploration of Therapeutic Potential

The structural features of this compound suggest its potential for investigation in several therapeutic areas, most notably in neuropharmacology and as an antimicrobial agent.

Given its structural resemblance to GABA and its constrained cyclic nature, this compound and its derivatives are of interest in neuropharmacological research, particularly in the context of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its activity is a key strategy for treating conditions such as epilepsy, anxiety, and pain.

While specific neuropharmacological data for this compound is not extensively documented in publicly available literature, its structural analog, nipecotic acid (piperidine-3-carboxylic acid), is a known inhibitor of GABA uptake. nih.gov This suggests that 2-piperidineacetic acid derivatives could also interact with GABA transporters. Research on pyrrolidine-2-acetic acid derivatives has indeed shown that they can act as potent GABA uptake inhibitors. nih.govnih.gov These studies provide a strong rationale for investigating this compound and its analogs as potential modulators of GABAergic neurotransmission.

Piperidine and its derivatives are found in many natural alkaloids and have been explored for their antimicrobial and antifungal properties. researchgate.netacademicjournals.orgbiointerfaceresearch.com Various synthetic piperidine derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens.

For example, certain piperazine (B1678402) derivatives, which share a six-membered heterocyclic ring with piperidine, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.gov Some of these compounds also exhibited promising antifungal activity. nih.gov

While specific studies on the antimicrobial or antifungal activity of this compound are scarce, the broader class of piperidine-containing compounds continues to be a source of investigation for new anti-infective agents. The presence of both a basic nitrogen atom and an acidic carboxylic acid group in this compound provides a unique scaffold that could be exploited for the development of novel antimicrobial or antifungal drugs.

Table 3: Antimicrobial Activity of Selected Piperidine and Piperazine Derivatives

| Compound Class | Target Organism(s) | Observed Activity |

|---|---|---|

| Disubstituted Piperazines | Listeria monocytogenes, MRSA, Pseudomonas aeruginosa | Potent antibacterial activity |

| Disubstituted Piperazines | Aspergillus fumigatus, Trichoderma viride | Notable antifungal activity |

| Piperidine-4-carboxamide Derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity |

Note: This table summarizes findings for related heterocyclic compounds to illustrate the potential of the piperidine scaffold in antimicrobial research.

Oncological and Metabolic Disease Research

The investigation into the role of this compound in cancer and metabolic disorders is an emerging field. While direct studies are not abundant, research on structurally similar compounds, particularly its close analog pipecolic acid, provides a foundation for understanding its potential activities.

Oncological Research Insights

Recent metabolomic studies have identified pipecolic acid as a metabolite of interest in the context of cancer. A study on esophageal squamous cell carcinoma (ESCC) found that elevated levels of pipecolic acid were associated with the tumor microenvironment. researchgate.net The research suggests that pipecolic acid may play a role in enhancing the antioxidant capabilities of cancer cells, thereby protecting them from oxidative stress-induced DNA damage and subsequent cell growth arrest. researchgate.net This protective mechanism could potentially contribute to tumorigenesis by fostering cancer cell survival and proliferation. researchgate.net However, the same study indicated that pipecolic acid did not appear to influence the metastatic potential of these cancer cells. researchgate.net

It is important to note that this research was conducted on pipecolic acid, and further studies are required to determine if this compound exhibits similar properties.

Metabolic Disease-Related Findings

The piperidine nucleus is a key structural feature in various compounds investigated for their potential in managing metabolic diseases, particularly diabetes. While direct evidence for this compound is scarce, the broader class of piperidine derivatives has shown promise as antidiabetic agents. nih.gov Research into the metabolic effects of acetic acid itself has demonstrated its potential to improve glucose tolerance and protect against obesity in animal models of type 2 diabetes. nih.gov

Furthermore, studies have linked salivary levels of pipecolic acid with glucose homeostasis, indicating a potential association with an increased risk for type 2 diabetes. researchgate.net This suggests that metabolites from the piperidine family could be involved in the complex pathways regulating glucose metabolism. The therapeutic potential of piperidine-containing compounds is an active area of research, with a focus on developing novel treatments for metabolic disorders. nih.gov

Table 1: Research Findings on a Related Compound (Pipecolic Acid) in Oncological and Metabolic Contexts

| Research Area | Finding | Implication | Source |

| Oncology | Elevated levels of pipecolic acid were found in the serum of esophageal squamous cell carcinoma (ESCC) patients. | May serve as a potential biomarker for ESCC. | researchgate.net |

| Pipecolic acid helps ESCC cells to resist oxidative stress-induced DNA damage and cell proliferation arrest. | Could contribute to tumor survival and growth. | researchgate.net | |

| Pipecolic acid did not affect the metastatic ability of ESCC cells. | Its role may be more related to tumor promotion than spread. | researchgate.net | |

| Metabolic Disease | Salivary pipecolic acid levels are associated with glucose homeostasis. | Suggests a potential link between piperidine metabolites and metabolic regulation. | researchgate.net |

| Higher levels of pipecolic acid are associated with an increased risk of type 2 diabetes. | May be a biomarker or have a role in the pathogenesis of diabetes. | researchgate.net |

Note: The data in this table pertains to pipecolic acid, a close structural analog of this compound. Direct research on the oncological and metabolic properties of this compound is limited.

Immunomodulatory Properties

For instance, piperine, an alkaloid containing a piperidine ring, has been shown to modulate both innate and acquired immune responses in animal studies. nih.gov These effects include the inhibition of T-cell proliferation and the production of certain cytokines. nih.gov Additionally, other natural and synthetic compounds with immunomodulatory effects also feature the piperidine structure, highlighting its potential as a pharmacophore in this therapeutic area.

The anti-inflammatory and immunomodulatory activities of various natural products are a significant area of research for the treatment of autoimmune and inflammatory diseases. nih.gov Compounds that can modulate the activity of immune cells and the production of cytokines are of great interest. nih.gov While direct evidence is lacking for this compound, its structural components are present in molecules that do exhibit these properties. Future research is necessary to elucidate the specific immunomodulatory effects, if any, of this compound.

Table 2: Immunomodulatory Effects of Related Piperidine-Containing Compounds

| Compound | Effect | Mechanism/Observation | Source |

| Piperine | Modulates innate and acquired immune responses. | Inhibited T-cell proliferation and cytokine production in animal models. | nih.gov |

| Reduces lymphocytic infiltration and inflammation. | Observed in a rat model of carrageenan-induced arthritis. | nih.gov | |

| Indole-3-Acetic Acid | Suppresses inflammatory responses. | Modulates intestinal homeostasis and mucosal immunity. | frontiersin.org |

| Inhibits the production of pro-inflammatory cytokines. | Decreased levels of TNF-α, IL-6, IL-17A, and IL-23 have been observed. | frontiersin.org |

Note: This table presents data on compounds that are structurally related or share key functional groups with this compound to provide context on potential immunomodulatory activity. Direct research on the immunomodulatory properties of this compound is not currently available.

Applications in Asymmetric Catalysis and Materials Science

Development as a Chiral Ligand in Asymmetric Metal Catalysis

While direct applications of (S)-2-(Piperidin-2-yl)acetic acid as a ligand in metal catalysis are not extensively documented in publicly available research, its structural similarity to well-established chiral ligands derived from amino acids suggests significant potential. The piperidine (B6355638) nitrogen and the carboxylate group can act as bidentate or monodentate ligands for a variety of transition metals. N-acylation of the piperidine ring can introduce further coordinating groups, creating a tunable ligand scaffold.

The development of chiral phosphine (B1218219) ligands for the asymmetric hydrogenation of unsaturated compounds is a cornerstone of asymmetric catalysis. While there is a lack of specific data for this compound in this context, derivatives of its parent compound, pipecolic acid, have been explored. For instance, N-formamides derived from pipecolinic acid have been synthesized and utilized as Lewis base catalysts for the enantioselective reduction of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities (up to 96% ee). nih.gov This suggests that derivatives of this compound could be similarly effective.

Asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental transformations in organic synthesis. The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is of paramount importance. Research into the use of piperidine-based ligands in this area is ongoing. For example, a modular approach to trisubstituted chiral piperidines has been developed, which can then be used in modern transition metal-catalyzed or photocatalytic methodologies for C-C bond formation. acs.org While not directly employing this compound, this work highlights the utility of the chiral piperidine scaffold in creating ligands for such transformations.

Cycloaddition and rearrangement reactions are powerful tools for the construction of complex cyclic and acyclic molecules. The use of chiral Lewis acids to catalyze these reactions can provide access to enantiomerically enriched products. While specific examples utilizing this compound are scarce, the broader class of amino acid-derived ligands has been successfully employed in a variety of these transformations. The bifunctional nature of this compound could allow for the development of novel catalysts for these important reactions.

Utilization as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. The bifunctional nature of this compound, possessing both a Brønsted acidic carboxylic acid group and a Brønsted basic secondary amine, makes it an ideal candidate for organocatalysis.

The simultaneous presence of acidic and basic moieties allows for cooperative catalysis, where both functionalities participate in the catalytic cycle. This can lead to enhanced reactivity and selectivity. While direct studies on this compound are limited, the parent compound, (S)-pipecolic acid, has shown promise in this area.

(S)-Pipecolic acid, a close structural analog of the well-known organocatalyst (S)-proline, has been shown to be an effective catalyst for asymmetric Mannich reactions through an enamine-based mechanism. nih.govacs.org In these reactions, the secondary amine of the catalyst condenses with a carbonyl compound to form a chiral enamine, which then reacts stereoselectively with an electrophile.

In the (S)-pipecolic acid-catalyzed Mannich reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate (B1226380), both syn- and anti-products are formed with high enantioselectivities. nih.govacs.org This is in contrast to (S)-proline, which typically yields the syn-product with high selectivity. This difference in diastereoselectivity is attributed to the different steric environments of the six-membered piperidine ring compared to the five-membered pyrrolidine (B122466) ring of proline. nih.gov

Table 1: (S)-Pipecolic Acid-Catalyzed Asymmetric Mannich Reaction nih.govacs.org

| Entry | Aldehyde (R) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (syn) (%) | ee (anti) (%) |

| 1 | Methyl | 80 | 2.0:1 | >99 | >99 |

| 2 | Isopropyl | 82 | 1.4:1 | >99 | 98 |

| 3 | n-Butyl | 83 | 1.5:1 | >99 | >99 |

| 4 | n-Pentyl | 86 | 1.4:1 | >99 | >99 |

The high enantioselectivities achieved with (S)-pipecolic acid suggest that this compound would also be a highly effective catalyst for a range of enamine and iminium ion-mediated transformations. The additional acetic acid side chain could potentially influence the steric and electronic properties of the catalyst, leading to unique reactivity and selectivity profiles.

Incorporation into Chiral Materials and Advanced Functional Polymers

The incorporation of chiral units into polymer backbones or as pendant groups can induce chirality in the macromolecule, leading to materials with unique optical, recognition, and catalytic properties. Amino acids and their derivatives are a common choice for creating such chiral polymers. researchgate.net In principle, this compound could serve as a valuable chiral monomer or functionalizing agent for polymers.

Theoretically, the carboxylic acid and the secondary amine functionalities of this compound allow for its integration into various polymer structures through condensation polymerization. For instance, it could be copolymerized with other monomers to create chiral polyamides or polyesters. The rigid piperidine ring would introduce conformational constraints into the polymer chain, potentially leading to stable helical structures and unique chiroptical properties.

Furthermore, this compound could be attached as a pendant group to a pre-existing polymer backbone. For example, polymers with reactive side chains, such as those containing activated esters or isocyanate groups, could be functionalized with the amine group of the piperidine ring. This approach would decorate the polymer with chiral moieties, which could then be used for chiral recognition, as a stationary phase in chiral chromatography, or as a scaffold for asymmetric catalysis.

While the synthesis of chiral polymers from various amino acid-based monomers is a well-documented field of research, specific examples detailing the polymerization or polymer functionalization with this compound are not readily found in the current body of scientific literature. The potential of this compound in creating novel chiral materials remains an area open for exploration.

Immobilization Strategies for Heterogeneous Catalytic Systems

The development of heterogeneous catalysts is a cornerstone of green and sustainable chemistry, as it simplifies catalyst-product separation and allows for catalyst recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to achieve this. Chiral molecules, when immobilized, can create heterogeneous catalysts for enantioselective reactions.

This compound is a potential candidate for such applications. Its functional groups offer multiple points for attachment to a solid support. Common immobilization strategies include:

Covalent Bonding: The carboxylic acid group can be used to form a stable amide bond with amine-functionalized supports, such as silica (B1680970) gel or polymers. Alternatively, the piperidine nitrogen can be attached to supports bearing electrophilic groups. This method provides a robust linkage that minimizes leaching of the chiral molecule.

Ionic Bonding: The carboxylic acid can be deprotonated to form a carboxylate, which can then be ionically bound to a support with cationic sites.

Coordination to Metal Centers: The nitrogen and oxygen atoms of this compound can act as ligands to coordinate with metal ions on a support material, such as a metal-organic framework (MOF) or a functionalized polymer.

Once immobilized, the chiral piperidine moiety can act as a ligand for a metal catalyst or as an organocatalyst itself. For example, a metal complex formed with immobilized this compound could catalyze a variety of asymmetric transformations.

Despite the theoretical potential, specific research articles detailing the successful immobilization of this compound and its application in heterogeneous catalysis are not prominent in the available literature. Research on the immobilization of other chiral amines and amino acids for catalysis is extensive and provides a strong foundation for future work in this area.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (S)-2-(Piperidin-2-yl)acetic acid and for studying its metabolic fate. HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

In the context of structural elucidation, techniques such as Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) are employed. nih.govnih.gov This method couples the separation power of liquid chromatography with the analytical prowess of HRMS. The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide detailed structural information, allowing for the precise localization of functional groups and the characterization of the piperidine (B6355638) ring and the acetic acid side chain. For instance, the fragmentation of the protonated molecule [M+H]⁺ of this compound would be expected to yield characteristic ions corresponding to the loss of water, the carboxylic acid group, and fragmentation of the piperidine ring itself.

Metabolite profiling, a key aspect of understanding the biotransformation of a compound, heavily relies on LC-HRMS. pharmaron.commdpi.com This approach enables the detection and identification of metabolites in complex biological matrices such as plasma, urine, and feces. pharmaron.com By comparing the metabolite profiles of samples from preclinical species and humans, researchers can identify any human-specific or disproportionate metabolites. pharmaron.com The high sensitivity and resolution of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, are critical for detecting low-abundance metabolites and distinguishing them from endogenous matrix components. youtube.com The data generated from these studies are vital for assessing the metabolic pathways of this compound.

A summary of HRMS applications is presented in the table below.

| Application | Technique | Key Information Obtained |

| Structural Elucidation | LC-HRMS/MS | Accurate mass, elemental composition, fragmentation patterns |

| Metabolite Profiling | LC-HRMS | Detection and identification of metabolites in biological matrices |

| Biotransformation Studies | HRMS | Characterization of metabolic pathways |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure, dynamics, and environment of this compound in solution.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. acs.org However, for a complete and unambiguous assignment of all signals, especially in a molecule with a flexible ring system like piperidine, two-dimensional (2D) NMR techniques are essential. researchgate.netresearchgate.net

Common 2D NMR experiments used in the analysis of piperidine derivatives include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.net

These techniques are invaluable for confirming the connectivity of the atoms in this compound. Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide insights into the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the acetic acid substituent (axial vs. equatorial). researchgate.netrsc.org While less common for a molecule of this size, 3D NMR techniques can be employed in more complex scenarios, such as when analyzing mixtures or studying interactions with larger biomolecules, to resolve signal overlap and provide even greater structural detail. nih.gov

NMR relaxation and diffusion measurements offer a window into the dynamic properties of this compound and its interactions with its environment.

Relaxation Studies: The measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide information about the molecular motion (tumbling) of the compound in solution. Changes in these relaxation times upon the addition of a binding partner can indicate molecular interactions.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY is particularly useful for studying aggregation and for determining whether this compound is binding to other molecules, as the formation of a larger complex will result in a slower diffusion rate.

These advanced NMR methods are critical for understanding how this compound behaves in solution and how it might interact with biological targets.

Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric Purity and Separation

Since this compound is a chiral compound, the determination of its enantiomeric purity is of paramount importance. Chiral chromatography is the primary method used for this purpose. The goal is to separate the (S)-enantiomer from its (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust technique for enantiomeric separation. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and are frequently used for the separation of a wide range of chiral compounds, including those with amine and carboxylic acid functionalities. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical for achieving optimal separation. nih.gov In some cases, pre-column derivatization with a chiral or achiral reagent can be used to improve chromatographic properties and detectability. nih.gov

Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation, often after derivatization of the analyte to increase its volatility. The use of a chiral capillary column allows for the separation of the diastereomeric derivatives.

Supercritical Fluid Chromatography (SFC): SFC is increasingly being recognized as a powerful alternative to HPLC for chiral separations. nsf.govchromatographyonline.com It often provides faster analysis times and higher efficiency. Like HPLC, SFC utilizes chiral stationary phases to achieve separation. The use of supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent, can lead to different selectivity compared to HPLC, making SFC a complementary technique. chromatographyonline.com

A summary of chiral chromatography techniques is provided in the table below.

| Technique | Stationary Phase | Key Advantages |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Robust, versatile, widely applicable. nih.govnih.gov |

| Chiral GC | Chiral Capillary Column | High resolution for volatile compounds. |

| Chiral SFC | Chiral Stationary Phase | Fast analysis, high efficiency, complementary to HPLC. chromatographyonline.com |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule and for providing a precise picture of its three-dimensional structure in the solid state. mdpi.com To perform this analysis, a suitable single crystal of this compound or a derivative must be grown.

The diffraction pattern of X-rays passing through the crystal provides information about the arrangement of atoms in the crystal lattice. This data is used to construct an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. By employing anomalous dispersion effects, typically with a heavy atom present in the structure or by using specific X-ray wavelengths, the absolute stereochemistry at the chiral center can be unambiguously assigned as (S).

Furthermore, the X-ray crystal structure reveals detailed information about the solid-state conformation of the molecule, including:

The conformation of the piperidine ring (e.g., a chair conformation with specific puckering parameters). nih.gov

The orientation of the acetic acid substituent (axial or equatorial).

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. mdpi.com

This information is invaluable for understanding the intrinsic conformational preferences of the molecule and for computational modeling studies. mdpi.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the chiroptical properties of this compound, which arise from its chirality.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption versus wavelength. The sign and magnitude of the Cotton effect (the characteristic shape of a CD band in the vicinity of an absorption band) can be related to the stereochemistry of the molecule. slideshare.net CD is particularly sensitive to the conformation of the molecule and can be used to study conformational changes in solution. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD curve provides information that is complementary to a CD spectrum. leidenuniv.nl The shape of the ORD curve, particularly the presence of positive or negative Cotton effects, can be used to help assign the absolute configuration of a chiral compound by comparing it to known compounds or by applying empirical rules such as the octant rule for ketones, though specific rules for piperidine derivatives may be applied. slideshare.netrsc.org

Both CD and ORD are powerful tools for confirming the enantiomeric identity of this compound and for studying its conformational behavior in solution.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for investigating the structural features of molecules, with a particular sensitivity to the presence and nature of hydrogen bonds. For this compound, these techniques are invaluable for elucidating the intricate network of intra- and intermolecular interactions that govern its solid-state and solution-phase conformations. The vibrational modes of the carboxylic acid and the secondary amine functionalities are especially diagnostic of hydrogen bonding.

While specific experimental FTIR and Raman spectra for this compound are not extensively documented in the public domain, a comprehensive understanding can be constructed from the well-established principles of vibrational spectroscopy and through comparative analysis with closely related compounds, such as its structural isomer, piperidine-3-carboxylic acid (nipecotic acid). researchgate.net Computational studies, frequently employing Density Functional Theory (DFT), have become a cornerstone in the analysis of the vibrational spectra of amino acids, providing detailed assignments of vibrational modes and insights into the influence of hydrogen bonding on these frequencies. researchgate.netnih.govacs.org

The structure of this compound, featuring both a hydrogen bond donor (the carboxylic acid's hydroxyl group and the piperidine's N-H group) and acceptor sites (the carbonyl oxygen and the nitrogen atom), allows for the formation of robust hydrogen bonds. In the solid state, it is anticipated to exist as a zwitterion, a common characteristic for amino acids, where the acidic proton from the carboxyl group resides on the basic nitrogen of the piperidine ring. This proton transfer is stabilized by strong intermolecular hydrogen bonds. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylate group and the piperidinium (B107235) proton exists, which would significantly influence the molecule's conformation.

Key vibrational modes that are indicative of these interactions include:

O-H and N-H Stretching Vibrations: In a non-hydrogen-bonded state, the O-H stretch of a carboxylic acid typically appears as a sharp band around 3500-3700 cm⁻¹. However, in the presence of strong hydrogen bonding, as expected in the dimeric or polymeric structures of carboxylic acids, this band becomes a very broad and intense absorption in the 2500-3300 cm⁻¹ region of the FTIR spectrum. libretexts.org Similarly, the N-H stretching vibration of the secondary amine in the piperidine ring, typically found around 3300-3500 cm⁻¹, will also be broadened and shifted to lower frequencies when involved in hydrogen bonding. In the zwitterionic form, the broad absorption in the high-frequency region would be attributed to the N⁺-H stretching modes.

C=O Stretching Vibration: The carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment and hydrogen bonding. For a free carboxylic acid monomer, this band appears around 1760 cm⁻¹. libretexts.org When the carboxylic acid forms hydrogen-bonded dimers, the C=O stretching frequency is characteristically lowered to approximately 1710-1720 cm⁻¹. libretexts.org In the case of the zwitterionic form, where a carboxylate group (COO⁻) is present, the C=O double bond character is diminished, and instead, symmetric and asymmetric stretching vibrations of the COO⁻ group are observed. The asymmetric stretch typically appears in the 1550-1650 cm⁻¹ region, while the symmetric stretch is found in the 1300-1420 cm⁻¹ range. The presence and positions of these bands can confirm the zwitterionic nature of the compound in the solid state.

C-N Stretching and N-H Bending Vibrations: The C-N stretching vibrations of the piperidine ring and the N-H bending vibrations provide further information about the molecular structure. These modes, typically appearing in the fingerprint region (below 1500 cm⁻¹), will have their positions and intensities influenced by the protonation state of the nitrogen and its involvement in hydrogen bonding.

Computational studies on piperidine-3-carboxylic acid have shown that the zwitterionic form is stabilized by an intramolecular N-H...O hydrogen bond. researchgate.net The calculated vibrational frequencies for this isomer provide a reasonable approximation for what can be expected for this compound.

The following table provides a summary of the expected characteristic vibrational frequencies for this compound, based on general literature values for carboxylic acids and amines, and data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (of COOH) | 2500-3300 (Broad) | Indicative of strong hydrogen bonding in the carboxylic acid dimer or polymer. |

| N-H Stretch (of Piperidine) | 3300-3500 | Frequency will be lower and the band broader if involved in hydrogen bonding. |

| N⁺-H Stretch (Zwitterion) | 2500-3000 (Broad) | In the zwitterionic form, this broad absorption overlaps with the C-H stretching region. |

| C-H Stretch | 2800-3000 | From the piperidine ring and the acetic acid moiety. |

| C=O Stretch (Monomer) | ~1760 | Not expected to be the dominant form in the solid state. |

| C=O Stretch (H-bonded Dimer) | ~1710 | Characteristic of carboxylic acid dimers. |

| COO⁻ Asymmetric Stretch | 1550-1650 | A key indicator of the zwitterionic form. |

| COO⁻ Symmetric Stretch | 1300-1420 | Another key indicator of the zwitterionic form. |

| N-H Bend | 1500-1650 | Can overlap with other bands in this region. |

| C-N Stretch | 1000-1250 | Associated with the piperidine ring structure. |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone stretching and ring breathing modes of the piperidine ring would be expected to be prominent in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational characteristics of this compound can be obtained, offering deep insights into its molecular structure and the crucial role of hydrogen bonding.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Although specific DFT studies on (S)-2-(Piperidin-2-yl)acetic acid are not extensively documented, research on other piperidine (B6355638) derivatives demonstrates the utility of these methods. For instance, DFT calculations have been used to analyze the electronic properties of various substituted piperidines to correlate their structure with observed biological activities. nih.govtandfonline.com

Table 1: Representative Calculated Electronic Properties for a Generic Piperidine Acetic Acid Structure (Illustrative)

| Property | Typical Calculated Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | 1.0 to 2.5 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 7.0 to 10.0 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | 2.0 to 4.0 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on general knowledge of similar molecules. Specific calculations for this compound would be required for accurate data.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This is followed by molecular dynamics (MD) simulations to study the stability and dynamics of the ligand-receptor complex over time. acs.org For this compound, these methods could be employed to investigate its potential interactions with various biological targets.

While no specific molecular docking or MD simulation studies featuring this compound are prominently published, the piperidine scaffold is a common motif in many biologically active compounds, and numerous docking studies have been performed on its derivatives. acs.orgnist.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. For example, docking studies on piperidine derivatives targeting various enzymes and receptors have guided the design of new therapeutic agents. nih.govyoutube.com

Conformational Analysis using Molecular Mechanics and Ab Initio Methods

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers of a molecule. This is typically achieved using a combination of molecular mechanics (MM) for rapid initial screening and more accurate but computationally intensive ab initio or DFT methods for refining the energies of the most stable conformers. rsc.org

The piperidine ring can exist in chair, boat, and twist-boat conformations. For substituted piperidines, the orientation of the substituent (axial or equatorial) significantly impacts the conformational preference. For this compound, the chair conformation with the acetic acid group in the equatorial position is expected to be the most stable due to reduced steric hindrance. However, the presence of the carboxylic acid and the secondary amine introduces the possibility of intramolecular hydrogen bonding, which could stabilize alternative conformations. A detailed conformational analysis would be necessary to quantify the relative energies of these different conformers. Studies on related fluorinated pipecolic acids have shown that different diastereoisomers preferentially adopt distinct ring puckers, highlighting the subtle interplay of stereochemistry and conformation. rsc.org

Prediction of Spectroscopic Properties (NMR, CD, UV-Vis)

Computational methods can be used to predict various spectroscopic properties, which can be invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT calculations has become a standard tool in organic chemistry. nih.govnih.govcaspre.cayoutube.comacademie-sciences.frgithub.ionmrdb.orgnmrdb.org By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the chemical shifts. Comparing these predicted spectra with experimental data can help to confirm the structure and assign the resonances. For this compound, computational NMR prediction could help to resolve the complex splitting patterns and assign the diastereotopic protons of the piperidine ring.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to exhibit a CD spectrum. Time-dependent DFT (TD-DFT) calculations can be used to predict the CD spectrum, which provides information about the molecule's absolute configuration and conformation in solution. cbseacademic.nic.in

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using TD-DFT, which allows for the simulation of the UV-Vis absorption spectrum. nist.govresearchgate.netphyschemres.org For this compound, the absorption bands are expected to be in the far UV region due to the absence of a chromophore that absorbs in the visible region.

While online databases and prediction software exist, specific, peer-reviewed computational studies detailing the predicted spectroscopic properties of this compound are not readily found.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By locating and characterizing the transition state (TS) structures on the potential energy surface, it is possible to calculate activation energies and gain a detailed understanding of the reaction pathway. ucsb.edu

For reactions involving this compound, such as its synthesis or derivatization, computational studies could be used to elucidate the reaction mechanism. For example, the mechanism of the formation of the piperidine ring or the functionalization of the carboxylic acid group could be investigated. However, there are no specific published studies on the transition state analysis of reactions involving this particular molecule.

Chemoinformatics and QSAR/QSPR Modeling

Chemoinformatics applies computational methods to analyze large sets of chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govtandfonline.comacs.orgnih.govnih.govnih.gov

These models are typically built using a set of molecular descriptors that encode various aspects of the chemical structure (e.g., topological, electronic, steric). For a class of compounds like piperidine derivatives, QSAR models have been developed to predict various biological activities, such as their inhibitory effects on enzymes or their receptor binding affinities. nih.govtandfonline.comnih.gov Similarly, QSPR models can predict physical properties like boiling point, solubility, or partition coefficient.

While no specific QSAR or QSPR models for this compound have been reported, it is plausible that this compound could be included in a dataset for developing such models for piperidine-based compounds. The development of a robust QSAR/QSPR model requires a diverse set of compounds with experimentally determined activities or properties.

Challenges, Future Directions, and Interdisciplinary Perspectives

Addressing Stereocontrol and Yield Limitations in Synthesis

A significant hurdle in the synthesis of (S)-2-(Piperidin-2-yl)acetic acid is achieving high stereocontrol to produce the desired (S)-enantiomer exclusively. nih.gov Traditional synthetic methods often result in a mixture of enantiomers, necessitating difficult and costly chiral separation techniques. omicsonline.org Future research will likely focus on developing more efficient stereoselective catalytic systems. For instance, the use of chiral ligands in transition metal-catalyzed hydrogenations of pyridine (B92270) precursors is a promising avenue. nih.gov Diastereoselective reduction of substituted pyridines using boron ions in the presence of hydrosilanes has also shown promise for cis-selective hydrogenation. nih.gov

Table 1: Strategies to Address Synthesis Challenges

| Challenge | Proposed Solution | Rationale |

| Stereocontrol | Development of novel chiral catalysts and ligands. nih.gov | To guide the reaction towards the formation of the desired (S)-enantiomer, eliminating the need for chiral resolution. |

| Asymmetric synthesis via nitro-Mannich/reduction cyclization. nih.gov | To create the chiral center with high selectivity early in the synthetic route. | |

| Yield Limitations | Optimization of reaction conditions (solvent, temperature, catalyst). | To maximize the conversion of starting materials to the desired product and minimize side reactions. |

| Implementation of continuous flow chemistry. | To enhance reaction efficiency, reproducibility, and safety, particularly for large-scale production. | |

| Catalyst screening, such as using palladium catalysts for coupling reactions. | To improve the efficiency of key bond-forming steps in the synthesis. |

Enhancing Selectivity and Reducing Off-Target Effects in Biological Systems

While piperidine-based compounds have shown significant therapeutic potential, ensuring their selectivity for the intended biological target is paramount to minimize off-target effects and associated toxicities. researchgate.netacs.org The piperidine (B6355638) scaffold is a common feature in many bioactive molecules, which can lead to interactions with multiple receptors or enzymes. acs.orgarizona.edu For instance, some piperidine derivatives have shown affinity for both histamine (B1213489) H3 and sigma-1 receptors. acs.org

Future research will focus on designing derivatives of this compound with enhanced selectivity. This can be achieved through a deeper understanding of the structure-activity relationships (SAR) and the specific interactions between the compound and its target. Computational modeling and molecular docking studies can play a crucial role in predicting the binding affinity and selectivity of new analogs, guiding the design of more specific molecules. rsc.org Techniques like bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can be employed to fine-tune the compound's interaction with its target and reduce off-target binding.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of new compounds, including derivatives of this compound. omicsonline.orgnih.gov These technologies can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly accelerating the drug discovery process. omicsonline.org

In the context of synthesis, ML algorithms can be used to predict reaction outcomes and optimize reaction conditions for improved yield and stereoselectivity. chemrxiv.org For instance, Bayesian optimization algorithms have been successfully used to optimize complex chemical reactions with multiple variables. chemrxiv.org In drug discovery, AI can be employed to screen virtual libraries of compounds for potential biological activity, predict their absorption, distribution, metabolism, and excretion (ADME) properties, and identify potential off-target effects. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional experimental screening. opticaopen.org

Table 2: Applications of AI and ML in the Development of this compound Derivatives

| Application Area | AI/ML Technique | Potential Impact |

| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | More efficient and robust synthetic routes with higher yields and selectivity. chemrxiv.org |

| Drug Discovery | Virtual Screening, QSAR Modeling | Faster identification of lead compounds with desired biological activity and ADME profiles. nih.gov |

| Selectivity Enhancement | Predictive Modeling of Off-Target Effects | Design of compounds with improved safety profiles by minimizing unintended biological interactions. rsc.org |

Development of Sustainable and Green Chemistry Approaches for Production

The pharmaceutical industry is increasingly focusing on developing sustainable and environmentally friendly manufacturing processes. mdpi.com The production of this compound and its derivatives can benefit from the application of green chemistry principles. nih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. atiner.gr

Exploration of Novel Therapeutic Areas and Catalytic Applications

The piperidine scaffold is present in a wide range of pharmaceuticals, highlighting its versatility and potential for diverse therapeutic applications. nih.govresearchgate.netarizona.eduencyclopedia.pub While derivatives of this compound have been explored for certain conditions, there is significant scope for investigating their potential in other therapeutic areas. google.com These could include neurodegenerative diseases, inflammatory disorders, and various types of cancer. researchgate.netencyclopedia.pubslideshare.net Screening of existing and newly synthesized derivatives against a broad range of biological targets could uncover novel therapeutic opportunities.

Beyond its medicinal applications, the unique structural features of this compound, particularly its chiral nature and the presence of both an amine and a carboxylic acid group, make it an interesting candidate for catalytic applications. rsc.org It could potentially serve as a chiral ligand in asymmetric catalysis or as an organocatalyst for various chemical transformations. For example, zinc(II) complexes with piperidine derivatives have been shown to catalyze the formation of amidines. rsc.org Further research in this area could lead to the development of novel and efficient catalytic systems based on this versatile scaffold.

Translational Research and Clinical Development Feasibility Studies

The ultimate goal of developing new therapeutic agents is to translate promising preclinical findings into clinically effective treatments. dndi.org For derivatives of this compound that show significant therapeutic potential in preclinical studies, the next step is to conduct thorough translational research and clinical development feasibility studies.

This involves a comprehensive assessment of the compound's safety, tolerability, pharmacokinetics, and pharmacodynamics in preclinical models before moving into human clinical trials. dndi.org Establishing a clear understanding of the compound's mechanism of action and identifying reliable biomarkers to monitor its therapeutic effect are also crucial steps. dndi.org Early-phase clinical trials (Phase I) in healthy volunteers are necessary to evaluate the safety and dosing of the drug, followed by Phase II studies in patients to assess its efficacy for the target disease. dndi.org These studies are resource-intensive and require careful planning and execution to determine the viability of a new drug candidate.

Q & A

What are the optimal synthetic routes for (S)-2-(Piperidin-2-yl)acetic acid, and how can researchers maximize yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with chiral piperidine precursors. Key steps include:

- Protection/Deprotection: Use benzyloxycarbonyl (Cbz) groups to protect the piperidine nitrogen during functionalization. Palladium-catalyzed hydrogenation (e.g., 10% Pd/C, H₂, 1 atm) efficiently removes Cbz groups .

- Coupling Reactions: Introduce the acetic acid moiety via nucleophilic substitution or condensation. Potassium carbonate in DMF at 0–5°C minimizes side reactions .

- Purification: Recrystallization (ethanol/water) or reverse-phase column chromatography (C18, acetonitrile/water gradient) improves purity (>95%) .

Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration (e.g., CCDC deposition, as in ) .

- Chiral HPLC: Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to separate enantiomers (retention time: 12.3 min for (S)-enantiomer) .

- NMR Analysis: Diastereotopic protons in the piperidine ring (δ 3.1–3.5 ppm) and acetic acid carbonyl (δ 172 ppm) confirm spatial arrangement .

How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability. To resolve:

- Standardize Assays: Use WHO-recommended cell lines (e.g., HEK293 for GPCR studies) and control pH (7.4 ± 0.1) .

- Dose-Response Curves: Test 0.1 nM–10 μM ranges with positive controls (e.g., propranolol for β-adrenergic receptor assays) .

- Orthogonal Validation: Combine surface plasmon resonance (SPR) for binding kinetics (KD calculation) with functional assays (e.g., cAMP modulation) .

What strategies ensure enantiomeric purity during synthesis of chiral piperidine-acetic acid derivatives?

Methodological Answer:

- Chiral Auxiliaries: Use (S)-(-)-1-phenylethylamine to form diastereomeric salts, enabling crystallization-based separation (≥99% ee) .

- Asymmetric Catalysis: Employ Ru-BINAP catalysts for hydrogenation (TOF > 500 h⁻¹, 98% ee) .

- Quality Control: Monitor ee via polarimetry ([α]D²⁵ = +34.5° for (S)-enantiomer) .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

- Storage: Store at +5°C in amber glass under nitrogen to prevent oxidation. Shelf life: 24 months .

- Spill Management: Neutralize acetic acid derivatives with sodium bicarbonate (5% w/v) before disposal .

How can computational modeling guide the design of this compound derivatives with enhanced receptor selectivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses in target receptors (e.g., α4β2 nAChR). Focus on hydrogen bonds between the acetic acid moiety and Lysine-123 .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess conformational stability of piperidine ring interactions .

- QSAR Analysis: Correlate logP values (1.2–2.8) with IC₅₀ data to optimize lipophilicity .

What analytical techniques are recommended for stability profiling of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hours. Monitor degradation via UPLC-MS (C18 column, 0.1% formic acid gradient) .

- Photostability: Use ICH Q1B guidelines (1.2 million lux hours). Protect with UV-filtered glassware .

- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>210°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.